molecular formula C6H5N3O3 B1606520 3-Nitroisonicotinamide CAS No. 59290-91-4

3-Nitroisonicotinamide

Cat. No.: B1606520
CAS No.: 59290-91-4
M. Wt: 167.12 g/mol
InChI Key: NEUQZALGOQOMPZ-UHFFFAOYSA-N
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Description

3-Nitroisonicotinamide is an organic compound with the molecular formula C6H5N3O3 It is a derivative of isonicotinamide, where a nitro group is substituted at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitroisonicotinamide typically involves the nitration of isonicotinamide. A common method includes the reaction of isonicotinamide with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the nitration process. This involves using large-scale reactors with precise temperature control and efficient mixing to ensure uniform nitration. The product is then purified through recrystallization or other suitable purification techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Nitroisonicotinamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can be substituted by nucleophiles under specific conditions. For example, reaction with ammonia or amines can lead to the formation of corresponding amides or amines.

    Hydrolysis: Under alkaline conditions, this compound can undergo hydrolysis to yield isonicotinic acid and related derivatives.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Nucleophiles: Ammonia, primary and secondary amines.

    Hydrolysis Conditions: Alkaline conditions using sodium hydroxide or potassium hydroxide.

Major Products Formed:

    Reduction: 3-Aminoisonicotinamide.

    Substitution: Various substituted amides or amines.

    Hydrolysis: Isonicotinic acid and related derivatives.

Scientific Research Applications

3-Nitroisonicotinamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and inflammatory diseases.

    Material Science: The compound is used in the synthesis of coordination polymers and metal-organic frameworks due to its ability to form strong hydrogen bonds and coordinate with metal ions.

    Biological Studies: It serves as a probe in studying enzyme mechanisms and as a precursor in the synthesis of bioactive molecules.

    Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Nitroisonicotinamide is primarily related to its ability to interact with biological molecules through hydrogen bonding and coordination with metal ions. In medicinal chemistry, its derivatives can inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential biomolecules. The nitro group can also undergo bioreduction in vivo, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

    Isonicotinamide: The parent compound without the nitro group.

    3-Aminoisonicotinamide: The reduced form of 3-Nitroisonicotinamide.

    Nicotinamide: An isomer with the carboxamide group in the third position.

Comparison:

    Isonicotinamide vs. This compound: The presence of the nitro group in this compound enhances its reactivity and potential for forming coordination complexes.

    3-Aminoisonicotinamide vs. This compound: The amino group in 3-Aminoisonicotinamide makes it more nucleophilic and suitable for different types of chemical reactions compared to the nitro group.

    Nicotinamide vs. This compound: Nicotinamide is more commonly used in biological systems as a vitamin (B3), whereas this compound is more specialized for synthetic and industrial applications.

Properties

IUPAC Name

3-nitropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O3/c7-6(10)4-1-2-8-3-5(4)9(11)12/h1-3H,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUQZALGOQOMPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344508
Record name 3-Nitroisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59290-91-4
Record name 3-Nitroisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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